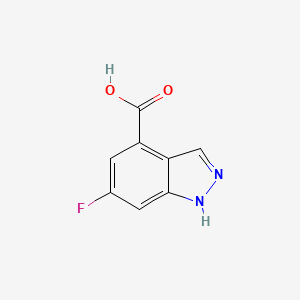

6-Fluoro-1H-indazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBWVTXZGFDDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646380 | |

| Record name | 6-Fluoro-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848678-59-1 | |

| Record name | 6-Fluoro-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoro-1H-indazole-4-carboxylic acid chemical properties

An In-depth Technical Guide to 6-Fluoro-1H-indazole-4-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a fluorinated heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry. Its unique structural and electronic properties, conferred by the indazole nucleus and the strategically placed fluorine atom, make it a valuable scaffold for the development of novel therapeutic agents. The indazole core serves as a bioisostere for other aromatic systems like indole or phenol, often improving metabolic stability and binding interactions. The incorporation of a fluorine atom can profoundly influence a molecule's lipophilicity, pKa, and metabolic fate, frequently leading to enhanced pharmacokinetic profiles and target affinity.[1][2][3] This guide provides a comprehensive technical overview of the chemical properties, spectroscopic profile, synthesis, and reactivity of this compound. It further details experimental protocols for its derivatization and discusses its application in drug discovery, with a focus on its role as a foundational element for kinase inhibitors and other targeted therapies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their scientific endeavors.

Introduction to the Indazole Scaffold in Medicinal Chemistry

The Indazole Nucleus: A Privileged Structure

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[4] This designation stems from its ability to bind to a wide range of biological targets with high affinity. The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within protein binding pockets. Indazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[4][5] Several marketed drugs, such as the anti-cancer agent Axitinib and the antiemetic Granisetron, feature the indazole core, underscoring its therapeutic importance.[4][6]

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize drug-like properties.[1][2] Despite its minimal steric footprint, fluorine's high electronegativity creates a strong, polarized carbon-fluorine bond. This can modulate the acidity or basicity of nearby functional groups, alter molecular conformation, and block sites of metabolic oxidation, thereby increasing a drug's half-life.[2][3] Furthermore, fluorine substitution can enhance binding affinity to target proteins through favorable electrostatic or hydrophobic interactions and improve membrane permeability, which is critical for oral bioavailability.[1][3] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on drug efficacy and pharmacokinetics.[1]

Spotlight on this compound: A Key Building Block

This compound combines the benefits of the privileged indazole scaffold with the strategic advantages of fluorine substitution. The carboxylic acid at the 4-position and the N-H of the pyrazole ring are versatile chemical handles for derivatization, allowing for the construction of large and diverse compound libraries. The fluorine atom at the 6-position enhances the molecule's drug-like properties and can participate in key binding interactions, making this compound a highly sought-after intermediate in the synthesis of targeted therapies, particularly protein kinase inhibitors.

Physicochemical and Spectroscopic Profile

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 848678-59-1 | [7] |

| Molecular Formula | C₈H₅FN₂O₂ | |

| Molecular Weight | 180.14 g/mol | [8] |

| Appearance | Pale-yellow to brown solid | |

| Storage Temperature | Room Temperature / 2-8°C | [9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. While a definitive, universally cited spectrum is not available in the public domain, typical spectral characteristics can be inferred from data on closely related analogues and general principles.[10][11][12]

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the indazole ring, a broad singlet for the N-H proton (typically downfield, >10 ppm), and a very downfield, broad singlet for the carboxylic acid proton (>12 ppm). The fluorine at C6 will cause splitting of adjacent proton signals. |

| ¹³C NMR | Resonances for the eight carbon atoms. The carboxylic acid carbonyl carbon will be significantly downfield (~160-170 ppm). The carbon atom bonded to fluorine (C6) will show a large one-bond coupling constant (¹JCF). |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ at m/z ≈ 181.04 or [M-H]⁻ at m/z ≈ 179.03. |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), an N-H stretch (~3200-3400 cm⁻¹), and C-F stretching vibrations. |

Note: Specific chemical shifts and coupling constants can vary based on the solvent and instrument used. Researchers should always acquire and interpret their own analytical data for definitive structural confirmation.[7]

Synthesis and Reactivity

Synthetic Strategies for the Indazole Core

The synthesis of substituted indazoles like this compound often involves multi-step sequences starting from appropriately substituted aniline or toluene derivatives. A common approach involves the formation of the pyrazole ring onto a pre-functionalized benzene ring.

Caption: Generalized synthetic workflow for substituted indazoles.

This process typically involves nitration of a fluorinated aromatic precursor, functional group manipulations to install the carboxylic acid (or a precursor), reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization to form the indazole ring.[13][14]

Key Chemical Transformations

The true value of this compound lies in its capacity for further chemical modification at two primary sites.

Caption: Key reactivity sites on this compound.

-

Reactions at the Carboxylic Acid Moiety : The carboxylic acid is readily converted into amides or esters.[15] Amide coupling reactions, using standard reagents like HATU or EDC, are particularly important in drug discovery for linking the indazole core to other fragments or scaffolds.[12] This is a cornerstone of library synthesis for structure-activity relationship (SAR) studies.

-

Reactions at the Indazole Nitrogen : The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation.[5] This modification can be crucial for modulating solubility, cell permeability, and the orientation of the molecule within a protein's binding site. Nucleophilic substitution on halo esters can lead to mixtures of N-1 and N-2 isomers, with the N-1 isomer often predominating.[5]

Experimental Protocols

Protocol: Synthesis of an Amide Derivative via Amide Coupling

This protocol describes a general procedure for coupling this compound with a primary amine.

Objective: To synthesize N-benzyl-6-fluoro-1H-indazole-4-carboxamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Reagent Addition: Add benzylamine, followed by DIPEA and HATU to the stirred solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure amide.

-

-

Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Protocol: Analytical Characterization Workflow

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-FLUORO-4-(1H)INDAZOLE CARBOXYLIC ACID(848678-59-1) 1H NMR spectrum [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. angenechemical.com [angenechemical.com]

- 10. rsc.org [rsc.org]

- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 15. CAS 447-44-9: 4-Fluoro-1H-indazole-6-carboxylic acid [cymitquimica.com]

An In-Depth Technical Guide to 6-Fluoro-1H-indazole-4-carboxylic acid (CAS 848678-59-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[1] Its unique bicyclic aromatic system, featuring a fusion of benzene and pyrazole rings, offers a versatile template for developing potent and selective modulators of various biological targets. This guide focuses on a specific, yet highly significant, derivative: 6-Fluoro-1H-indazole-4-carboxylic acid. The introduction of a fluorine atom and a carboxylic acid group at strategic positions on the indazole core imparts distinct physicochemical properties that are advantageous for drug design and synthesis. This document serves as a comprehensive technical resource, providing insights into its synthesis, properties, and applications, to empower researchers in their quest for novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 848678-59-1 | Internal Data |

| Molecular Formula | C8H5FN2O2 | Internal Data |

| Molecular Weight | 180.14 g/mol | Internal Data |

| Appearance | White to off-white solid | Internal Data |

| Purity | Typically >97% | Internal Data |

The structural integrity of this compound is confirmed through various spectroscopic techniques. While specific spectra are often proprietary to suppliers, typical analytical data includes:

-

¹H NMR: Provides information on the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: Elucidates the carbon framework of the molecule.

-

LC-MS: Confirms the molecular weight and purity.

-

HPLC: Assesses the purity of the compound.

These analytical techniques are crucial for quality control and for verifying the successful synthesis of the target molecule.

Synthesis of this compound: A Strategic Approach

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature, its synthesis can be logically deduced from established methods for analogous indazole derivatives. A plausible and efficient synthetic route can be constructed based on the cyclization of appropriately substituted phenylhydrazines or through the transformation of substituted anilines.

A general and robust strategy for the synthesis of substituted indazoles often involves the following key transformations:

A plausible synthetic workflow for this compound.

A Proposed Synthetic Protocol:

The following protocol is a representative example based on common indazole synthesis methodologies and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a Substituted Phenylhydrazine Intermediate

-

Starting Material: A suitable starting material would be a commercially available, appropriately substituted aniline, for instance, an aniline with fluorine at the 4-position and a protected carboxylic acid or a precursor group at the 2-position.

-

Diazotization: The aniline derivative is diazotized using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Reduction: The diazonium salt is then reduced to the corresponding phenylhydrazine derivative. Common reducing agents for this transformation include tin(II) chloride or sodium sulfite.

Step 2: Intramolecular Cyclization to the Indazole Core

-

Cyclization Conditions: The substituted phenylhydrazine is subjected to intramolecular cyclization to form the indazole ring. This can often be achieved by heating the hydrazine in the presence of an acid catalyst.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Step 3: Final Functional Group Manipulations

-

Deprotection/Oxidation: If a protecting group was used for the carboxylic acid functionality, it is removed in this final step. Alternatively, if a precursor group was used, it is converted to the carboxylic acid, for example, through oxidation.

This generalized protocol highlights the key chemical transformations required. Researchers should consult detailed procedures for similar compounds in the literature to refine the reaction conditions, solvents, and purification methods.

The Role of this compound in Drug Discovery

The indazole scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates.[2] The specific substitution pattern of this compound makes it a particularly valuable building block in drug discovery for several reasons:

-

Fluorine Substitution: The fluorine atom at the 6-position can significantly enhance metabolic stability by blocking potential sites of oxidation. It can also modulate the pKa of the molecule and improve binding affinity to target proteins through favorable electrostatic interactions.

-

Carboxylic Acid Group: The carboxylic acid at the 4-position provides a versatile handle for further chemical modifications. It can be readily converted to amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This functional group can also act as a key hydrogen bond donor or acceptor, crucial for target engagement.

-

Kinase Inhibition: The indazole core is a common feature in many kinase inhibitors, where it often forms key hydrogen bonding interactions with the hinge region of the kinase active site. This compound is an ideal starting point for the synthesis of libraries of potential kinase inhibitors.

Key application areas of this compound in drug discovery.

While specific examples of marketed drugs derived directly from this compound are not publicly disclosed, its structural motifs are present in numerous patented compounds and clinical candidates targeting a range of diseases, including cancer and inflammatory disorders.

Experimental Protocols: Amide Coupling

A common and critical reaction involving this compound is amide bond formation. This allows for the introduction of diverse chemical functionalities to explore SAR.

General Protocol for Amide Coupling:

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HOBt/EDC; 1.1-1.2 eq) and a non-nucleophilic base (e.g., DIPEA, TEA; 2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Addition of the Amine: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide derivative.

This protocol serves as a general guideline and may require optimization based on the specific amine used and the scale of the reaction.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic placement of a fluorine atom and a carboxylic acid group on the privileged indazole scaffold provides medicinal chemists with a powerful tool for developing targeted therapeutics. The continued exploration of new synthetic routes and the application of this compound in the design of inhibitors for a broader range of biological targets will undoubtedly lead to the discovery of new and improved treatments for various diseases. As our understanding of the molecular basis of diseases deepens, the importance of well-designed, functionalized heterocyclic compounds like this compound will only continue to grow.

References

Sources

- 1. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

An In-depth Technical Guide to 6-Fluoro-1H-indazole-4-carboxylic acid: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Indazole Nucleus

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets.[1][2] Among the numerous indazole derivatives, 6-Fluoro-1H-indazole-4-carboxylic acid has garnered significant attention as a crucial building block in the synthesis of targeted therapeutics, particularly in the realm of oncology.[3][4]

The strategic placement of the fluorine atom at the 6-position and the carboxylic acid at the 4-position endows this molecule with distinct physicochemical properties that are highly advantageous for drug design. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the acidity of the N-H proton. The carboxylic acid group provides a key site for derivatization, enabling the exploration of structure-activity relationships (SAR) and the introduction of pharmacophores that can engage with specific residues in a protein's active site. This guide provides a comprehensive overview of the molecular structure, synthesis, and applications of this compound, offering a technical resource for researchers engaged in the discovery and development of novel therapeutics.

Molecular Structure and Spectroscopic Characterization

The molecular formula of this compound is C₈H₅FN₂O₂, with a molecular weight of 180.14 g/mol .[5] The molecule's structure is characterized by a planar indazole core with a fluorine substituent on the benzene ring and a carboxylic acid group.

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C6" -- "N1"; "N1" -- "N2"; "N2" -- "C1"; "C1" -- "C7"; "C7" -- "O1"; "C7" -- "O2"; "O2" -- "H1"; "C3" -- "F1"; "N2" -- "H2";

"C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "N1" [label="N"]; "N2" [label="NH"]; "C7" [label="C=O"]; "O1" [label="O"]; "O2" [label="OH"]; "F1" [label="F"]; }

Caption: 2D structure of this compound.Spectroscopic Data Interpretation

While raw spectral data is often proprietary to commercial suppliers, a thorough understanding of the expected spectroscopic signatures is crucial for compound identification and characterization. Spectroscopic data, including NMR, HPLC, and LC-MS, for this compound can be obtained from various chemical suppliers.[6][7]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The protons on the benzene portion of the indazole will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons in the benzene ring will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position.

Infrared (IR) Spectroscopy: The IR spectrum will provide valuable information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

N-H stretching vibrations for the indazole ring, typically in the region of 3100-3500 cm⁻¹.

-

C-F stretching vibrations, which can be observed in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (180.14 g/mol ). The fragmentation pattern can provide further structural information.

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 848678-59-1 | [8] |

| Molecular Formula | C₈H₅FN₂O₂ | [5] |

| Molecular Weight | 180.14 g/mol | [5] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in polar organic solvents | N/A |

Synthesis of this compound

"Start" [label="Methyl 3-amino-5-fluoro-2-methylbenzoate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step1" [label="Diazotization\n(NaNO₂, HCl, 0-5 °C)"]; "Intermediate1" [label="Diazonium Salt Intermediate", shape=ellipse, fillcolor="#FBBC05"]; "Step2" [label="Cyclization\n(Reduction, e.g., SnCl₂/HCl)"]; "Intermediate2" [label="Methyl 6-fluoro-1H-indazole-4-carboxylate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Step3" [label="Hydrolysis\n(NaOH, H₂O/MeOH)"]; "End" [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Step1" [label="1."]; "Step1" -> "Intermediate1" [label="Forms"]; "Intermediate1" -> "Step2" [label="2."]; "Step2" -> "Intermediate2" [label="Yields"]; "Intermediate2" -> "Step3" [label="3."]; "Step3" -> "End" [label="Final Product"]; }

Caption: Proposed synthetic workflow for this compound.Detailed Experimental Protocol (Proposed)

Step 1: Diazotization of Methyl 3-amino-5-fluoro-2-methylbenzoate

-

To a stirred solution of methyl 3-amino-5-fluoro-2-methylbenzoate in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water), cooled to 0-5 °C in an ice bath, a solution of sodium nitrite in water is added dropwise.

-

The temperature is maintained below 5 °C throughout the addition.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt intermediate.

Causality: The diazotization reaction converts the primary amino group into a diazonium group, which is a good leaving group and is essential for the subsequent cyclization step to form the pyrazole ring of the indazole. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Reductive Cyclization to form Methyl 6-fluoro-1H-indazole-4-carboxylate

-

The cold diazonium salt solution is then added portion-wise to a stirred solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, also maintained at a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

Causality: The reducing agent facilitates the intramolecular cyclization of the diazonium intermediate to form the indazole ring system. The reduction of the diazonium group is coupled with the formation of the N-N bond of the pyrazole ring.

Step 3: Hydrolysis to this compound

-

The crude methyl 6-fluoro-1H-indazole-4-carboxylate is suspended in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

The mixture is heated to reflux and stirred until the hydrolysis of the ester is complete (monitored by TLC).

-

The reaction mixture is then cooled, and the organic solvent is removed under reduced pressure.

-

The aqueous solution is acidified with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Causality: The basic hydrolysis cleaves the methyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, which is typically insoluble in acidic aqueous media and precipitates out.

Applications in Drug Discovery and Development

The this compound scaffold is a key component in the development of a variety of therapeutic agents, most notably kinase inhibitors.[3][4] The indazole core can mimic the hinge-binding interactions of ATP in the kinase active site, while the carboxylic acid provides a handle for introducing substituents that can target other regions of the active site to enhance potency and selectivity.

Role in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. The indazole nucleus is a common feature in many potent PARP inhibitors. This compound can serve as a starting material for the synthesis of such inhibitors, where the carboxylic acid is typically converted to an amide to introduce further diversity and optimize pharmacological properties.[10][11]

Application in the Development of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, and their overexpression is linked to various cancers. Consequently, they are attractive targets for cancer therapy. Several potent and selective Aurora kinase inhibitors are based on the indazole scaffold.[3][4] The this compound moiety can be incorporated into these inhibitors to improve their pharmacokinetic and pharmacodynamic profiles.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety, handling, and storage guidelines include:

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of a fluorinated indazole core and a reactive carboxylic acid handle makes it an ideal starting point for the synthesis of a wide range of biologically active molecules. The insights into its molecular structure, a plausible and robust synthetic route, and its significant applications in the development of targeted therapies, particularly kinase inhibitors, underscore its importance for researchers in medicinal chemistry and drug development. As the demand for novel and effective therapeutics continues to grow, the utility of this compound as a key synthetic intermediate is poised to expand further.

References

- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.

- Google Patents. Indazole derivatives. WO2009106980A2.

-

National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

-

PubChem. 4,6-Difluoro-1H-indazole. Available from: [Link]

-

PubMed. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Available from: [Link]

-

ACS Publications. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Available from: [Link]

-

ResearchGate. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Available from: [Link]

- Google Patents. A substituted pyrazolospiroketone compound. WO 2009/144554 A1.

-

ResearchGate. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Available from: [Link]

-

PubMed. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer. Available from: [Link]

-

SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available from: [Link]

-

Chemsrc. CAS#:697739-05-2 | Methyl 6-fluoro-1H-indazole-4-carboxylate. Available from: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

National Center for Biotechnology Information. 6-Fluoro-1H-indole-3-carboxylic acid. Available from: [Link]

-

National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available from: [Link]

-

ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... Available from: [Link]

-

ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... Available from: [Link]

- Google Patents. Indazole derivatives. WO2009106982A1.

-

National Center for Biotechnology Information. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Available from: [Link]

-

National Center for Biotechnology Information. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available from: [Link]

-

National Center for Biotechnology Information. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Available from: [Link]

-

Wiley Online Library. Supporting Information. Available from: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4,6-Difluoro-1H-indazole | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 885522-05-4|6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. 447-44-9|4-Fluoro-1H-indazole-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. CAS#:697739-05-2 | Methyl 6-fluoro-1H-indazole-4-carboxylate | Chemsrc [chemsrc.com]

- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery of fluorinated indazole carboxylic acids

An In-Depth Technical Guide to the Discovery of Fluorinated Indazole Carboxylic Acids

Abstract

The indazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic incorporation of fluorine into these scaffolds represents a powerful approach to modulate physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of the , a class of molecules that has garnered significant attention for its therapeutic potential. We will delve into the foundational synthetic strategies, elucidate critical structure-activity relationships (SAR), and explore case studies that highlight the journey from initial discovery to lead optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical space for the discovery of novel therapeutic agents.

The Strategic Convergence of Fluorine and the Indazole Scaffold

The indazole scaffold, a bicyclic heterocycle, is a versatile structural motif that has been successfully employed in the development of drugs across various therapeutic areas, including oncology, inflammation, and neurology.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for engaging with biological targets.

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's biological profile.[3] Fluorine's high electronegativity can create polar interactions, such as dipole-dipole or hydrogen bonds, with amino acid residues in a target's binding site, thereby enhancing binding affinity.[3] Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, improving the pharmacokinetic profile of a drug candidate. When combined, the fluorinated indazole carboxylic acid core structure becomes a highly valuable building block for creating potent and selective modulators of biological function.

Foundational Synthetic Strategies

The synthesis of fluorinated indazole carboxylic acids can be approached through several strategic pathways, often dictated by the desired substitution pattern of the fluorine atom. The general workflow involves the construction of the indazole ring system from a suitably functionalized and fluorinated benzene precursor.

Caption: Generalized workflow for the synthesis of fluorinated indazole carboxylic acids.

Protocol: Synthesis of 7-Fluoro-1H-indazole-3-carboxylic acid

This protocol is adapted from a procedure utilizing 7-fluoroisatin as a key starting material.[4] The rationale for this approach lies in the commercial availability of the isatin precursor and the robust, well-documented reaction sequence.

Step-by-Step Methodology:

-

Diazonium Salt Formation:

-

Suspend 7-fluoroisatin (1.0 eq.) in water. Add a solution of sodium hydroxide (1.05 eq.) in water with stirring until a clear, dark red solution is formed.

-

Cool the solution in an ice-water bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.).

-

In a separate vessel, prepare a cooled solution of aqueous sulfuric acid.

-

Slowly add the isatin-nitrite solution to the chilled sulfuric acid, maintaining the temperature at approximately 0 °C with the addition of ice. This generates the intermediate diazonium salt. Causality: The diazotization of the amine generated from the isatin ring-opening is a classic and efficient method to prepare for the subsequent reductive cyclization.

-

-

Reductive Cyclization:

-

Prepare a chilled solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

Slowly add the dark red diazonium solution to the SnCl₂ solution, again maintaining a temperature of ~0 °C. Trustworthiness: The use of SnCl₂ is a standard, reliable method for the reduction of the diazonium salt, which concertedly drives the cyclization to form the indazole ring.

-

Stir the reaction for approximately 1 hour.

-

-

Work-up and Isolation:

-

Filter the reaction mixture to collect the precipitate.

-

Dissolve the resulting residue in 1 N NaOH and wash with diethyl ether to remove non-polar impurities.

-

Cool the aqueous solution in an ice bath and acidify to pH ~3 with concentrated HCl. This will precipitate the desired product.

-

Collect the precipitate by filtration, wash with water, and dry to yield 7-fluoro-1H-indazole-3-carboxylic acid as a solid.[4]

-

Protocol: Synthesis of 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid

This multi-step synthesis highlights a different strategy starting from a commercially available difluorinated benzoic acid, demonstrating the modularity of synthetic design.[5]

Step-by-Step Methodology:

-

Precursor Synthesis:

-

Amine Protection:

-

Protect the N1 position of the indazole ring, for example, with a tert-butoxycarbonyl (Boc) group. This is critical for controlling regioselectivity in subsequent cross-coupling reactions.

-

-

Suzuki Coupling:

-

Perform a Suzuki coupling reaction to install a methyl group at the 3-position. Causality: The Boc protecting group directs the metallation/coupling to the desired position and prevents side reactions.

-

-

Oxidation and Deprotection:

-

Oxidize the installed functional group (if necessary) to the carboxylic acid.

-

The final product can be used with or without the Boc protecting group, depending on the subsequent application.[5]

-

Elucidation of Structure-Activity Relationships (SAR)

The biological activity of fluorinated indazole carboxylic acids is highly dependent on the precise molecular architecture. The position of the fluorine atom and the nature of the carboxylic acid moiety (or its amide derivatives) are critical determinants of target engagement and potency.

A compelling example is found in the discovery of indazole-3-carboxamides as blockers of the Calcium-Release Activated Calcium (CRAC) channel, a key regulator of mast cell activation in inflammatory responses.[6][7]

The Critical Role of Regiochemistry and Fluorine Substitution

SAR studies on CRAC channel blockers revealed that the specific regiochemistry of the amide linker at the 3-position is crucial for activity.[6][7]

| Compound | Structure (Core) | R Group | IC₅₀ (µM) for Ca²⁺ Influx |

| 12d | Indazole-3-carboxamide | 2,4-dichlorobenzyl | 0.28 |

| 12a | Indazole-3-carboxamide | 4-chlorobenzyl | 0.49 |

| 12b | Indazole-3-carboxamide | 4-fluorobenzyl | 0.53 |

| 12e | Indazole-3-carboxamide | 4-methoxybenzyl | 0.77 |

| 9c | Indazole-3-yl-amide (Reverse Amide) | 2,4-dichlorobenzyl | >100 (Inactive) |

Data synthesized from Sun, L., et al. (2017).[6][7]

The data clearly demonstrates that the indazole-3-carboxamide linkage (-CO-NH-Ar) is essential for potent inhibition of calcium influx. The reverse amide isomer (-NH-CO-Ar), compound 9c , is completely inactive, even at high concentrations. This unprecedented requirement for a specific amide regiochemistry highlights a highly specific binding mode within the CRAC channel.[6][7]

Within the active carboxamide series, substitutions on the benzyl group modulate potency. The presence of halogens, such as in the 4-fluoro (12b ) and 2,4-dichloro (12d ) derivatives, results in sub-micromolar activity, underscoring the favorable interactions afforded by these substituents.

Caption: Logical relationship in the SAR of indazole-based CRAC channel blockers.

Case Study: Targeting Mast Cell Activation via CRAC Channel Inhibition

The aberrant activation of mast cells contributes to numerous inflammatory and autoimmune diseases.[7] A critical event in mast cell activation is the influx of extracellular calcium through the CRAC channel, which triggers the release of pro-inflammatory mediators like histamine and tumor necrosis factor α (TNFα).

Caption: Signaling pathway of mast cell activation and CRAC channel inhibition.

The discovery of fluorinated indazole-3-carboxamides as potent CRAC channel blockers provides a clear example of rational drug design.[6] The initial hypothesis was that stabilizing mast cells by blocking this calcium influx would be a viable therapeutic strategy. The SAR studies described previously (Section 3.1) led to the identification of compound 12d as a lead candidate with an IC₅₀ of 0.28 µM for inhibiting calcium influx.[6]

Crucially, this inhibition of the primary target translated directly to a functional cellular outcome. Compound 12d was shown to be the most potent inhibitor of TNFα production in the series, demonstrating a clear link between CRAC channel blockade and the suppression of pro-inflammatory mediator release.[6] This work expanded the structural diversity of known CRAC channel blockers and validated the fluorinated indazole carboxamide scaffold as a promising starting point for developing novel immunomodulators.

Advanced Applications and Future Perspectives

The versatility of the fluorinated indazole carboxylic acid scaffold extends beyond inflammation. Derivatives have been investigated for a wide range of applications, reflecting the core structure's ability to be adapted to various biological targets.

-

Kinase Inhibition: The indazole scaffold is a key feature in numerous kinase inhibitors, which are central to oncology therapy.[1] Patents describe 7-fluoro-indazole-4-carboxamide derivatives as potent inhibitors of PKMYT1 kinase, a target in cancer treatment.[8]

-

Cannabinoid Receptor Agonists: The scaffold is prominent in the field of synthetic cannabinoids.[9] SAR studies have shown that analogs with a fluorine at the 5-position of the indazole core exhibit low EC₅₀ values, indicating high potency at the CB1 receptor.[10]

-

Antiviral Agents: 5-fluoroindazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, showing excellent metabolic stability and resilience to mutations.[11]

The continued exploration of this chemical class, aided by computational modeling and advanced synthetic methodologies, is expected to yield novel drug candidates with improved efficacy and safety profiles. The ability to fine-tune properties through the strategic placement of fluorine makes this a particularly attractive area for future drug discovery efforts.

Conclusion

The discovery and development of fluorinated indazole carboxylic acids exemplify a successful strategy in modern medicinal chemistry. By combining a privileged heterocyclic scaffold with the unique modulatory properties of fluorine, researchers have created a class of molecules with broad therapeutic potential. The insights gained from synthetic exploration and detailed SAR studies, as highlighted by the discovery of potent CRAC channel blockers and kinase inhibitors, provide a robust framework for future innovation. This technical guide serves as a testament to the power of rational design and provides a foundation for scientists and researchers aiming to develop the next generation of therapeutics based on this remarkable chemical core.

References

- Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate.

- 1-Boc-5-fluoro-3-indazole-carboxylic Acid - Benchchem.

- EP0358903A2 - Indazole-3-carboxylic acid derivatives - Google Patents.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central.

- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF - ResearchGate.

- WO2009106980A2 - Indazole derivatives - Google Patents.

- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH.

- WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents.

- 5-fluoro-1H-indazole-3-carboxylic acid - 1077-96-9, C8H5FN2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

- Structure activity relationship of the synthesized compounds - ResearchGate.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed.

- US6982274B2 - 1H-indazole compound - Google Patents.

- WO2009106982A1 - Indazole derivatives - Google Patents.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica.

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.

- Synthetic cannabinoids - Wikipedia.

Sources

- 1. 1-Boc-5-fluoro-3-indazole-carboxylic Acid | 886368-29-2 | Benchchem [benchchem.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 9. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine in Modulating the Bioactivity of 1H-Indazole-4-Carboxylic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Emergence of a Privileged Scaffold and a Unique Element

The 1H-indazole scaffold has solidified its position as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its versatile chemical nature and ability to engage in a multitude of biological interactions have made it a focal point in the quest for novel therapeutics. Parallel to the rise of such scaffolds, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[1] This guide delves into the synergistic intersection of these two domains, specifically focusing on the nuanced and often profound role of fluorine in dictating the bioactivity of 1H-indazole-4-carboxylic acid and its derivatives.

This document eschews a conventional, rigid format in favor of a narrative that mirrors the logic of a drug discovery campaign. We will explore the foundational principles of fluorine's influence, dissect its impact on physicochemical properties, and elucidate its role in shaping the structure-activity relationship (SAR) of this promising molecular framework.

I. The Foundational Logic: Why Fluorine?

The introduction of fluorine into a molecule is a deliberate and strategic decision, driven by its unique and powerful electronic properties. Unlike other halogens, fluorine's high electronegativity, combined with its small van der Waals radius (comparable to hydrogen), allows it to act as a versatile tool for fine-tuning a molecule's characteristics without introducing significant steric hindrance.[3]

The decision to incorporate fluorine into a 1H-indazole-4-carboxylic acid scaffold is typically motivated by one or more of the following objectives:

-

Modulation of Physicochemical Properties: Altering acidity (pKa), lipophilicity, and metabolic stability to enhance drug-like properties.

-

Enhancement of Biological Potency: Improving binding affinity and selectivity for a specific biological target.

-

Bioisosteric Replacement: Substituting hydrogen or other functional groups to overcome metabolic liabilities or improve target engagement.[4][5]

-

Conformational Control: Influencing the molecule's preferred three-dimensional shape to favor a bioactive conformation.

The following diagram illustrates the logical flow of considering fluorine incorporation in a drug discovery workflow.

Caption: Workflow for considering fluorine incorporation in drug design.

II. The Impact of Fluorine on the Physicochemical Landscape of 1H-Indazole-4-Carboxylic Acid

The introduction of fluorine onto the 1H-indazole-4-carboxylic acid core can dramatically alter its physicochemical profile. Understanding these changes is critical for predicting a candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

A. Acidity (pKa) Modulation

Fluorine's powerful electron-withdrawing nature significantly influences the acidity of nearby functional groups.[6] When placed on the indazole ring, fluorine will lower the pKa of the 4-carboxylic acid, making it a stronger acid. This can have profound effects on a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and interactions with biological targets.

B. Lipophilicity: A Context-Dependent Variable

The effect of fluorine on lipophilicity (logP/logD) is not always straightforward and is highly dependent on the molecular context. While a single fluorine atom can sometimes decrease lipophilicity due to its polarity, in many heterocyclic systems, it can lead to an increase. This is often attributed to the masking of underlying polar functionalities and alterations in hydration patterns. Careful consideration of the fluorine substitution position is therefore crucial for achieving the desired lipophilicity profile for optimal membrane permeability and target engagement.

C. Metabolic Stability: Blocking the Sites of Oxidation

One of the most common applications of fluorine in drug design is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[4] By replacing a metabolically labile C-H bond with a C-F bond, particularly at a known site of oxidation, the metabolic half-life of a compound can be significantly extended. For instance, if a specific position on the indazole ring is identified as a metabolic hotspot, introducing a fluorine atom at that site can effectively block this metabolic pathway.

| Property | General Effect of Fluorine Substitution | Implication for 1H-Indazole-4-Carboxylic Acid Derivatives |

| Acidity (pKa) | Lowers the pKa of nearby acidic protons.[6] | The 4-carboxylic acid becomes more acidic, influencing its ionization state and solubility. |

| Lipophilicity (logP/logD) | Context-dependent; can increase or decrease lipophilicity. | Strategic placement can fine-tune the balance between solubility and membrane permeability. |

| Metabolic Stability | Increases metabolic stability by blocking sites of oxidation.[4] | Enhanced in vivo half-life and oral bioavailability. |

| Binding Affinity | Can enhance binding through favorable electrostatic interactions. | Potential for increased potency and selectivity. |

III. Deciphering the Structure-Activity Relationship (SAR): Fluorine's Role in Target Engagement

The true power of fluorine in drug design is realized in its ability to modulate the interaction of a molecule with its biological target. While comprehensive SAR data for a wide range of fluorinated 1H-indazole-4-carboxylic acid derivatives is still emerging, we can infer key principles from related scaffolds and foundational knowledge.

A. Case Study: Fluorinated Indazoles as Kinase Inhibitors

The indazole scaffold is a common feature in many kinase inhibitors. Research on derivatives of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid suggests their potential as inhibitors of MAPKAP kinases, which are implicated in inflammatory diseases.[7] In a broader context, a study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors revealed that a 4-fluoro substitution on the indazole ring enhanced anticancer efficacy.[7] This highlights the potential for a fluorine atom at the 4-position of the indazole core to contribute favorably to kinase inhibition.

The following diagram illustrates a hypothetical binding mode of a fluorinated 1H-indazole-4-carboxylic acid derivative in a kinase active site, highlighting the potential interactions of the fluorine atom.

Caption: Hypothetical binding of a fluorinated indazole in a kinase active site.

B. Fluorinated Indazoles as PARP Inhibitors: A Paradigm for Bioisosteric Replacement

While not a 4-carboxylic acid, the development of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) as a potent PARP inhibitor provides valuable insights.[8][9][10] The structure-activity relationship studies in this class of compounds often involve the strategic placement of fluorine to modulate physicochemical properties and enhance target engagement. A study on pyrrolo[3,4-d]pyrimidine-2,5-dione based PARP inhibitors found that a p-fluorobenzyl group was optimal for potent inhibition of both PARP-1 and PARP-2.[6] This underscores the potential for a fluorinated substituent on a group attached to the indazole nitrogen to significantly impact bioactivity.

IV. Synthetic Strategies for Fluorinated 1H-Indazole-4-Carboxylic Acids

The successful implementation of fluorine in a drug discovery program is contingent on the availability of robust and efficient synthetic methodologies.

A. General Approaches to Fluorinated Indazoles

The synthesis of fluorinated indazoles can be achieved through various routes, often starting from commercially available fluorinated precursors. For example, the synthesis of 5-bromo-4-fluoro-1H-indazole has been reported starting from 3-fluoro-2-methylaniline through a three-step process involving bromination, ring closure, and deprotection.[11]

B. Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of a fluorinated indazole carboxylic acid derivative, based on established chemical principles.

Step 1: Synthesis of a Fluorinated Precursor (e.g., 5-bromo-4-fluoro-1H-indazole)

-

Bromination: Dissolve 3-fluoro-2-methylaniline in a suitable solvent such as acetonitrile.

-

Add N-bromosuccinimide portion-wise at a controlled temperature (e.g., 0-10 °C).

-

Monitor the reaction by TLC until completion.

-

Quench the reaction with an aqueous solution of sodium bisulfite.

-

Extract the product with an organic solvent, dry, and concentrate to obtain the brominated intermediate.

-

Cyclization: Dissolve the brominated intermediate in a suitable solvent like chloroform.

-

Add a diazotizing agent (e.g., isoamyl nitrite) and heat the reaction mixture.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and purify the product by column chromatography to yield 5-bromo-4-fluoro-1H-indazole.

Step 2: Introduction of the Carboxylic Acid Moiety

This can be achieved through various methods, including but not limited to:

-

Directed ortho-metalation followed by carboxylation: This involves the use of a strong base to deprotonate a specific position on the indazole ring, followed by quenching with carbon dioxide.

-

Palladium-catalyzed carbonylation: This method can be employed if a suitable halide is present on the indazole ring.

The following diagram outlines a generalized synthetic workflow.

Sources

- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | 50264-63-6 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 6-Fluoro-1H-indazole-4-carboxylic acid: A Core Building Block for Modern Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets, while its aromatic nature allows for a variety of synthetic modifications. The strategic incorporation of specific functional groups onto this core can profoundly influence a molecule's pharmacological profile.

This guide focuses on 6-Fluoro-1H-indazole-4-carboxylic acid , a building block that exemplifies this principle. It combines three critical features:

-

The Indazole Core: A proven scaffold for developing kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][3]

-

The 6-Fluoro Substituent: The fluorine atom is a crucial tool in modern drug design. Its small size and high electronegativity can enhance binding affinity, block metabolic degradation at that position, and modulate the acidity (pKa) of nearby functional groups, thereby improving pharmacokinetic properties like membrane permeability and oral bioavailability.[4][5]

-

The 4-Carboxylic Acid Group: This functional group is a versatile synthetic handle, primarily used for forming amide bonds to build molecular complexity.[6] It also serves as a key hydrogen bond donor and acceptor, enabling strong interactions with protein targets.[7]

This document provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its strategic application in drug development workflows, offering field-proven insights for researchers and scientists.

Physicochemical & Structural Data

A clear understanding of a building block's fundamental properties is the starting point for its effective use. The key data for this compound are summarized below.

| Property | Data | Source(s) |

| CAS Number | 848678-59-1 | [8] |

| Molecular Formula | C₈H₅FN₂O₂ | [8][9] |

| Molecular Weight | 180.14 g/mol | [9] |

| Appearance | White to off-white solid | [4] |

| IUPAC Name | This compound | [8] |

| SMILES | O=C(O)c1cc(F)cc2[nH]ncc12 | N/A |

| InChI Key | N/A | N/A |

Synthesis of the Core Scaffold: A Mechanistic Approach

The synthesis of substituted indazoles often involves the construction of the pyrazole ring onto a pre-functionalized benzene derivative. While multiple specific routes exist, a common and reliable strategy involves the cyclization of an appropriately substituted ortho-methyl aniline derivative.

The causality behind this pathway is rooted in the need to regioselectively introduce the required functionalities (fluoro, methyl, and a precursor to the carboxylic acid) before the key ring-forming step. The following protocol is a representative method adapted from established indazole syntheses.[10][11]

Caption: A representative synthetic pathway to the target molecule.

Protocol 3.1: Synthesis of this compound

Step 1: Bromination of 2-Fluoro-4-methyl-aniline

-

Rationale: This step installs a bromine atom which will later be converted into the carboxylic acid. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings. The position ortho to the activating amino group and meta to the directing fluoro group is targeted.

-

Dissolve 2-fluoro-4-methyl-aniline (1 equiv.) in acetonitrile in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to stir at 0°C for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bromo-aniline intermediate.

Step 2: Diazotization and Intramolecular Cyclization

-

Rationale: This is the key indazole ring-forming step. The primary amine is converted to a diazonium salt using sodium nitrite in an acidic medium. The resulting electrophilic diazonium species is then attacked by the ortho-methyl group (after in-situ tautomerization/deprotonation), leading to cyclization.

-

Dissolve the crude bromo-aniline intermediate from Step 1 in a suitable acidic solvent (e.g., acetic acid).

-

Cool the mixture to 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 equiv.) in water dropwise, keeping the temperature strictly below 10°C.

-

After the addition is complete, allow the reaction to stir at low temperature for 30 minutes before gradually warming to room temperature and then heating (e.g., to 60-80°C) to facilitate cyclization.

-

Monitor the reaction by TLC. Once complete, cool the mixture and pour it into ice-water.

-

Extract the product with a suitable solvent (e.g., ethyl acetate), wash, dry, and concentrate. Purify the crude product by column chromatography to obtain 6-fluoro-4-bromo-1H-indazole.

Step 3: Lithium-Halogen Exchange and Carboxylation

-

Rationale: The bromine atom serves as a handle for introducing the carboxylic acid via organometallic chemistry. A strong base like n-butyllithium (n-BuLi) performs a lithium-halogen exchange. The resulting aryllithium species is a potent nucleophile that readily attacks carbon dioxide (from dry ice) to form a carboxylate salt, which is then protonated upon acidic workup.

-

Dissolve 6-fluoro-4-bromo-1H-indazole (1 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 equiv.) dropwise, maintaining the temperature at -78°C. Stir for 1 hour.

-

Bubble dry CO₂ gas through the solution or carefully add crushed dry ice pellets to the flask.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with water and acidify to pH ~2-3 with dilute HCl.

-

The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to afford pure this compound.

Reactivity and Application in Library Synthesis

The primary utility of this compound in drug discovery lies in the reactivity of its carboxylic acid moiety. It is an ideal substrate for amide bond formation, a cornerstone reaction for building libraries of related compounds to explore structure-activity relationships (SAR).

Caption: Workflow for parallel amide library synthesis.

Protocol 4.1: General Procedure for Amide Coupling

-

Rationale: Direct reaction of a carboxylic acid and an amine to form an amide is slow and requires high temperatures. Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to create a highly reactive activated ester intermediate in situ. This intermediate is readily attacked by the nucleophilic amine to form the amide bond under mild conditions. A non-nucleophilic base like DIPEA (Diisopropylethylamine) or TEA (Triethylamine) is used to neutralize the HCl salt of EDC and the acid formed during the reaction.[11]

-

In a reaction vial, dissolve this compound (1 equiv.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.) to the solution.

-

Add DIPEA or TEA (2-3 equiv.) and stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Add the desired primary or secondary amine (1.1 equiv.).

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography or preparative HPLC to yield the desired amide.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on available safety data sheets for this and structurally related compounds, the following precautions should be observed.[9][12][13]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[12]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations. Avoid release into the environment.[9]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a direct and efficient entry point into novel chemical space. Its combination of a privileged indazole core, a metabolically robust fluorine substituent, and a versatile carboxylic acid handle makes it an exceptionally valuable tool for drug discovery programs. By leveraging the reliable synthetic and coupling methodologies detailed in this guide, researchers can effectively utilize this compound to generate diverse libraries of potential therapeutic agents, accelerating the path from initial hit to lead optimization.

References

-

AOBChem USA. (n.d.). This compound. Retrieved from AOBChem USA. [Link]

-

广州甄皓贸易有限公司官网. (n.d.). 6-amino-4-fluoro-1H-indazole-3-carboxylic acid. Retrieved from 广州甄皓贸易有限公司官网. [Link]

-

PubChem. (n.d.). 4,6-Difluoro-1H-indazole. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from NIH. [Link]

-

Reagentia. (n.d.). 4-FLUORO-6-(1H)INDAZOLE CARBOXYLIC ACID (1 x 100 mg). Retrieved from Reagentia. [Link]

-

ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from ResearchGate. [Link]

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

-

Hindawi. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from Hindawi. [Link]

-

Chembeasy. (n.d.). 6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid. Retrieved from Chembeasy. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 447-44-9: 4-Fluoro-1H-indazole-6-carboxylic acid [cymitquimica.com]

- 5. ossila.com [ossila.com]

- 6. Carboxylic acids - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. aobchem.com [aobchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.fr [fishersci.fr]

- 13. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Spectroscopic Characterization of 6-Fluoro-1H-indazole-4-carboxylic acid

Introduction

6-Fluoro-1H-indazole-4-carboxylic acid is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, appearing in a range of pharmacologically active agents. The addition of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the carboxylic acid group provides a key handle for derivatization or interaction with biological targets.[1]

Accurate structural confirmation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic analysis provides the definitive data required for these tasks. This guide offers an in-depth exploration of the expected spectroscopic signature of this compound, grounded in the fundamental principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. While a complete, publicly available dataset for this specific molecule is scarce, this document synthesizes data from closely related analogues and foundational spectroscopic theory to provide a robust, predictive framework for its characterization.[2][3]

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous assignment of spectroscopic signals. The structure of this compound is presented below with the standard numbering convention for the indazole ring system.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the number of distinct protons, their electronic environment, and their spatial relationships through spin-spin coupling. The expected chemical shifts are influenced by the aromatic ring system and the electron-withdrawing effects of the fluorine and carboxylic acid groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |